molecular formula C16H17BrN2OS B4925534 2-amino-N-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 312948-97-3

2-amino-N-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4925534
CAS No.: 312948-97-3
M. Wt: 365.3 g/mol
InChI Key: KRWOCNPJYAQAAR-UHFFFAOYSA-N
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Description

2-amino-N-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H17BrN2OS and its molecular weight is 365.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.02450 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

2-amino-N-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound belonging to the benzothiophene family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H18BrN2OS
  • Molecular Weight : 365.29 g/mol
  • CAS Number : 88013-37-0

Biological Activity Overview

The biological activity of this compound has been studied across various domains including:

  • Antioxidant Activity : Exhibits significant antioxidant properties comparable to ascorbic acid.
  • Anti-inflammatory Properties : Demonstrates potential in reducing inflammation markers.
  • Receptor Modulation : Acts as an allosteric enhancer of adenosine receptors and glucagon receptor antagonists.

The compound's mechanism of action involves:

  • Receptor Binding : It binds to specific receptors or enzymes, modulating their activity.
  • Antioxidant Mechanism : Inhibits free radical-induced lipid oxidation and the formation of lipid peroxides.
  • Inflammatory Pathway Interference : Impacts pathways involved in inflammatory responses.

Antioxidant Activity

A study demonstrated that compounds with a similar structure exhibited antioxidant activity with inhibition rates ranging from 19% to 30% against lipid peroxidation. The antioxidant potency was evaluated using various assays that measure the ability to scavenge free radicals and protect cellular components from oxidative damage .

Anti-inflammatory Effects

Research indicated that tetrahydrobenzo[b]thiophene derivatives, including this compound, possess significant anti-inflammatory effects. These compounds were shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting their potential utility in treating inflammatory diseases .

Receptor Modulation

The compound has been identified as an allosteric modulator for adenosine receptors. This modulation can enhance the therapeutic effects of drugs targeting these receptors, which are implicated in numerous physiological processes including inflammation and pain perception .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
Antioxidant ActivityComparable to ascorbic acid; inhibition rates 19%-30%
Anti-inflammatoryReduces pro-inflammatory cytokines
Receptor ModulationAllosteric enhancer for adenosine receptors

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₈H₁₉BrN₂O₄S
  • Molecular Weight : 439.32 g/mol
  • CAS Number : 88013-37-0

Structural Characteristics

The compound features a benzothiophene core with an amino group and a bromophenyl substituent, contributing to its unique chemical behavior and biological activity.

Medicinal Chemistry

  • Therapeutic Potential :
    • The compound is being investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Its structure allows it to modulate the activity of enzymes and receptors, making it a candidate for drug development.
    • Case Study : Research has indicated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties against various bacterial strains, highlighting their potential in treating infections.
  • Antimicrobial Activity :
    • Studies have demonstrated that certain synthesized thiophene derivatives possess good to moderate antibacterial activity against both gram-positive and gram-negative bacteria. For example:
      CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
      Compound AStaphylococcus aureus4 µg/mL
      Compound BEscherichia coli16 µg/mL
      Compound CPseudomonas aeruginosa32 µg/mL

Biological Studies

  • Mechanism of Action :
    • The mechanism of action involves binding to specific molecular targets, potentially leading to modulation of biological pathways. The exact mechanisms are still under investigation but may involve interactions with various receptors or enzymes.
  • Research on Biological Targets :
    • Ongoing studies are exploring how this compound interacts with cellular pathways involved in disease processes, particularly in cancer and infectious diseases.

Chemical Research

  • Synthesis and Development :
    • The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore functionalization at various positions on the benzothiophene core.
    • Synthetic Route Overview :
      • Starting materials undergo cyclization followed by amination to introduce the amino group at the desired position.
  • Reactivity :
    • The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for further derivatization and exploration of its chemical properties.

Properties

IUPAC Name

2-amino-N-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2OS/c1-9-2-7-12-13(8-9)21-15(18)14(12)16(20)19-11-5-3-10(17)4-6-11/h3-6,9H,2,7-8,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWOCNPJYAQAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128887
Record name 2-Amino-N-(4-bromophenyl)-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312948-97-3
Record name 2-Amino-N-(4-bromophenyl)-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312948-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-(4-bromophenyl)-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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